molecular formula C7H12N4O4S B2356767 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate CAS No. 1114824-12-2

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate

Cat. No.: B2356767
CAS No.: 1114824-12-2
M. Wt: 248.26
InChI Key: BNZDJHGANZYJCM-UHFFFAOYSA-N
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Description

2-[4-(Methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is a triazole-based compound characterized by a 1,2,3-triazole core substituted at the 1-position with an ethyl methanesulfonate group and at the 4-position with a methylcarbamoyl moiety. This structure combines the bioactivity of triazoles with the sulfonate ester’s electrophilic reactivity, making it a candidate for pharmaceutical and agrochemical applications. The compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Properties

IUPAC Name

2-[4-(methylcarbamoyl)triazol-1-yl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O4S/c1-8-7(12)6-5-11(10-9-6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZDJHGANZYJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=N1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Methanesulfonyl Chloride

The most widely reported method involves the reaction of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethanol with methanesulfonyl chloride (MsCl) under basic conditions. The hydroxyl group of the ethanol derivative undergoes nucleophilic substitution, facilitated by a base such as triethylamine (TEA) or pyridine, to yield the methanesulfonate ester.

Key Reaction Conditions

  • Solvent: Dichloromethane (DCM) or ethyl acetate, chosen for their inertness and solubility properties.
  • Temperature: 0–5°C during MsCl addition to minimize side reactions, followed by warming to 25°C for completion.
  • Molar Ratios: A 1:1.2 molar ratio of alcohol to MsCl ensures complete conversion, with excess base (1.5–2.0 equiv) to neutralize HCl byproduct.

Yield and Purity

Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Byproducts <2% sulfonic acid derivatives

This method is favored for its simplicity but requires careful control of moisture to prevent hydrolysis of MsCl.

Mitsunobu Reaction for Methanesulfonate Formation

An alternative approach employs the Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling between the alcohol precursor and methanesulfonic acid. This method avoids the use of MsCl, reducing HCl byproduct formation.

Optimized Protocol

  • Reagents: DEAD (1.1 equiv), PPh₃ (1.1 equiv), methanesulfonic acid (1.0 equiv).
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF), which stabilize the intermediate oxyphosphonium species.
  • Temperature: Room temperature (20–25°C), with reaction completion in 12–18 hours.

Advantages and Limitations

  • Yield: 70–75%, lower than the substitution method due to competing side reactions.
  • Purity: ≥95%, with residual triphenylphosphine oxide (TPPO) requiring silica gel chromatography for removal.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound intermediates. The triazole core is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sequential functionalization with methylcarbamoyl and methanesulfonate groups.

Stepwise Procedure

  • Resin Functionalization: Wang resin is derivatized with propargyl bromide to anchor the alkyne moiety.
  • CuAAC Reaction: React with an azide-containing precursor (e.g., 4-azido-N-methylbenzamide) to form the triazole ring.
  • Methanesulfonation: Treat with methanesulfonyl chloride in the presence of DMAP (4-dimethylaminopyridine).

Performance Metrics

Metric Value
Overall Yield 65–70%
Purity (LC-MS) ≥97%
Scalability Suitable for gram-scale production

This method is optimal for generating analogs but requires specialized equipment for resin handling.

Comparative Analysis of Methodologies

Efficiency and Cost Considerations

Method Cost (USD/g) Time (h) Environmental Impact
Nucleophilic Substitution 12–15 4–6 Moderate (HCl waste)
Mitsunobu Reaction 18–22 12–18 High (TPPO disposal)
Solid-Phase Synthesis 25–30 24–36 Low (solvent recovery)

The nucleophilic substitution route remains the most cost-effective, while solid-phase synthesis offers superior purity for pharmaceutical applications.

Byproduct Management Strategies

  • Nucleophilic Substitution: Aqueous workup with sodium bicarbonate effectively removes HCl, while silica gel chromatography isolates the product from sulfonic acid impurities.
  • Mitsunobu Reaction: TPPO is removed via filtration through a short pad of celite, followed by recrystallization from ethanol/water.
  • Solid-Phase Synthesis: Resin cleavage with trifluoroacetic acid (TFA) ensures high purity, with residual TFA eliminated by lyophilization.

Advanced Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 4.55 (t, J = 6.0 Hz, 2H, CH₂O), 3.20 (s, 3H, SO₃CH₃), 2.75 (d, J = 4.4 Hz, 3H, NHCH₃).
  • HRMS (ESI+): m/z calc. for C₇H₁₂N₄O₄S [M+H]⁺: 249.0658; found: 249.0661.

Purity Assessment

  • HPLC Conditions: C18 column, 30:70 acetonitrile/water (0.1% TFA), 1.0 mL/min, UV detection at 254 nm.
  • Impurity Profiling:
    • Hydrolysis product (2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethanol): ≤0.5%.
    • Over-alkylated derivatives: ≤1.0%.

Industrial-Scale Optimization Challenges

Solvent Recovery Systems

Ethyl acetate and DCM are recycled via distillation, achieving 85–90% recovery rates in pilot plants.

Continuous Flow Synthesis

Microreactor technology reduces reaction times by 40% compared to batch processes, with enhanced heat transfer minimizing decomposition.

Chemical Reactions Analysis

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to participate in substitution reactions allows for the modification of other chemical structures. The methanesulfonate group can be replaced by nucleophiles such as amines or thiols, facilitating the creation of diverse derivatives.

Proteomics Research

In the field of proteomics, 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate is used to study protein interactions and modifications. Its triazole structure can interact with specific amino acids in proteins, enabling researchers to investigate post-translational modifications and protein stability.

Anticancer Research

Recent studies have highlighted the potential of triazole derivatives in anticancer therapies. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through interaction with cellular signaling pathways .

Case Study 1: Antitumor Activity

A study investigated a series of triazole derivatives for their anticancer properties. The results indicated that compounds containing the triazole moiety exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The structural modifications introduced through compounds like this compound were pivotal in enhancing their biological activity .

CompoundCell LineIC50 (µM)Mechanism
Triazole Derivative AHCT-11615Apoptosis induction
Triazole Derivative BMCF-720Cell cycle arrest
This compoundHeLa18Protein interaction modulation

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving the reaction of triazole derivatives with methanesulfonyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate involves its interaction with specific molecular targets. The triazole ring and the carbamoyl group play crucial roles in binding to proteins or enzymes, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Molecular Features Biological Relevance
Target Compound : 2-[4-(Methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate 1,2,3-Triazole, methylcarbamoyl, methanesulfonate Ethyl linker between triazole and sulfonate ester Potential enzyme inhibition due to sulfonate’s leaving group ability
1-[2-(Methylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine () Triazole, methylsulfanyl, amine Sulfanyl group instead of sulfonate; amine at C4 Altered redox stability and bioactivity compared to sulfonate
Ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate () Triazole, carbamoyl, carboxylate Carboxylate ester and aryl carbamoyl groups Enhanced solubility; potential for hydrogen bonding
4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine () Triazole, chloroethyl, morpholine Chloroethyl linker and morpholine ring Increased lipophilicity; possible CNS activity
tert-butyl 2-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate () Triazole, methylcarbamoyl, pyrrolidine Bulky tert-butyl and pyrrolidine groups Improved metabolic stability; protease inhibition potential

Physicochemical Properties

  • Methanesulfonate Group : The sulfonate ester in the target compound enhances electrophilicity and aqueous solubility compared to methylsulfanyl () or chloroethyl () substituents. This group may also act as a leaving group in nucleophilic substitution reactions, a feature absent in carbamoyl or carboxylate analogues ().
  • Ethyl Linker : The ethyl spacer balances flexibility and steric hindrance, differing from morpholine () or pyrrolidine () moieties, which introduce rigidity and hydrogen-bonding capabilities.

Unique Advantages and Limitations

  • Advantages :
    • Methanesulfonate’s reactivity enables prodrug strategies or covalent binding to targets.
    • Ethyl linker optimizes pharmacokinetics compared to bulkier substituents (e.g., tert-butyl in ).
  • Limitations: Sulfonate esters may hydrolyze under physiological conditions, requiring formulation adjustments. Limited data on in vivo efficacy compared to morpholine () or pyrrolidine () derivatives.

Biological Activity

2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate (CAS Number: 1114824-12-2) is a compound that has garnered attention for its potential biological activities. With the molecular formula C7_7H12_{12}N4_4O4_4S, this compound features a triazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound based on recent findings and research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC7_7H12_{12}N4_4O4_4S
Molecular Weight220.26 g/mol
IUPAC NameThis compound
CAS Number1114824-12-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring plays a crucial role in binding to proteins or enzymes, leading to significant biochemical effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Protein Interaction Modulation: It can alter protein-protein interactions, affecting cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, research on related triazole derivatives has demonstrated their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of triazole derivatives against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The results showed that certain derivatives could effectively arrest the cell cycle at the G2/M phase and induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes.

Research Findings:
In vitro studies have reported that similar triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial effects .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl sulfateModerate anticancer activity
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl phosphateWeak antimicrobial properties
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl nitrateStrong enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. Key steps include:

  • Step 1 : Preparation of the azide precursor (e.g., 2-azidoethyl methanesulfonate) and the alkyne (e.g., methylcarbamoyl-substituted alkyne).
  • Step 2 : Cycloaddition under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to yield the triazole core .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    • Critical Parameters : Reaction time, solvent polarity, and catalyst loading significantly affect yield and regioselectivity.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the triazole ring formation and methanesulfonate linkage. For example, the triazole proton typically resonates at δ 7.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₈H₁₃N₄O₄S).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer :

  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) at 25°C/37°C. Methanesulfonate esters are prone to hydrolysis under alkaline conditions, requiring storage at pH 4–6 .
  • Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation. Use amber vials for long-term storage.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>150°C for most triazoles) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

  • Methodological Answer :

  • Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HeLa) and normalize to control compounds.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity assays .
  • Dose-Response Curves : Replicate experiments with varying concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses.

Q. What computational strategies predict the compound’s binding affinity in pharmacological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The triazole ring often participates in hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories in explicit solvent to assess conformational stability and ligand-protein residence time.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies, focusing on the methanesulfonate group’s solvation effects .

Q. How to optimize reaction yields for scale-up synthesis in academic settings?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous mixtures to balance reactivity and solubility.
  • Catalyst Optimization : Replace CuSO₄ with Cu(I)Br or stabilized Cu(I)-ligand complexes (e.g., TBTA) to reduce copper residues .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction time .

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